2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 554404-36-3
VCID: VC5028077
InChI: InChI=1S/C15H9ClN2O4/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-20-10)14(22-15)11-4-2-6-21-11/h1-6H,7H2,(H,18,19)
SMILES: C1=COC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CO3
Molecular Formula: C15H9ClN2O4
Molecular Weight: 316.7

2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide

CAS No.: 554404-36-3

Cat. No.: VC5028077

Molecular Formula: C15H9ClN2O4

Molecular Weight: 316.7

* For research use only. Not for human or veterinary use.

2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide - 554404-36-3

Specification

CAS No. 554404-36-3
Molecular Formula C15H9ClN2O4
Molecular Weight 316.7
IUPAC Name 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide
Standard InChI InChI=1S/C15H9ClN2O4/c16-7-12(19)18-15-9(8-17)13(10-3-1-5-20-10)14(22-15)11-4-2-6-21-11/h1-6H,7H2,(H,18,19)
Standard InChI Key VZSZEDDJEQERHY-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CO3

Introduction

Molecular Architecture and Structural Properties

Chemical Identity and Basic Descriptors

The compound's molecular formula is C₁₅H₉ClN₂O₄, with a molecular weight of 316.7 g/mol. Its IUPAC name, 2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide, systematically describes its core structure: a central furan ring substituted at positions 3, 4, and 5 with a cyano group and two additional furan-2-yl groups, respectively, while the acetamide side chain at position 2 bears a chloro substituent .

Table 1: Key Molecular Properties

PropertyValue
CAS Number554404-36-3
Molecular FormulaC₁₅H₉ClN₂O₄
Molecular Weight316.7 g/mol
IUPAC Name2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide
SMILESClCC(=O)NC1=C(C#N)C(=C(O1)C2=CC=CO2)C3=CC=CO3
InChI KeyJBBFTASYEYCWBZ-UHFFFAOYSA-N

Structural Analysis and Electronic Features

The molecule’s planar furan core facilitates π-conjugation across its heteroaromatic system, while the electron-withdrawing cyano (-C≡N) and chloro (-Cl) groups introduce localized electron deficiencies. These features create a polarized electronic environment, enhancing its reactivity in nucleophilic substitution and cycloaddition reactions . The two furan-2-yl substituents at positions 4 and 5 contribute steric bulk and additional π-orbital interactions, which influence crystallinity and intermolecular stacking in solid-state applications .

Synthetic Methodologies and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step sequence:

  • Furan Ring Construction: A Paal-Knorr synthesis or cyclocondensation of 1,4-diketones with ammonium acetate yields the central furan ring.

  • Cyano Group Introduction: Nitrile formation via Rosenmund-von Braun reaction or nucleophilic substitution using CuCN .

  • Acetamide Side-Chain Installation: Amidation of the furan amine with chloroacetyl chloride under Schotten-Baumann conditions .

Table 2: Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurpose
1Acetic anhydride, H₂SO₄, 80°CFuran cyclization
2CuCN, DMF, 120°CCyano substitution
3Chloroacetyl chloride, NaOH, 0–5°CAcetamide formation

Industrial Production Optimization

For large-scale manufacturing, continuous flow reactors are employed to enhance yield (reported up to 78%) and purity (>95%). Solvent recycling systems using dimethylformamide (DMF) and catalytic hydrogenation for byproduct reduction further improve sustainability .

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The chloroacetamide moiety undergoes SN₂ reactions with amines, thiols, and alkoxides, enabling diversification of the side chain. For example, reaction with piperazine yields a tertiary amine derivative with enhanced solubility .

Cycloaddition Reactions

The electron-deficient furan core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts useful in polymer chemistry .

Oxidative Transformations

Oxidation of the furan rings with meta-chloroperbenzoic acid (mCPBA) generates dihydrofuran intermediates, which can be further functionalized for drug discovery .

Applications in Medicinal Chemistry

Antimicrobial Activity

In vitro studies of structurally related compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption via furan ring intercalation . The chloroacetamide group may inhibit bacterial acetyltransferase enzymes, synergizing with the furan’s hydrophobic interactions .

Materials Science Applications

Organic Electronics

The compound’s extended π-system and electron-deficient character make it a candidate for n-type organic semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.02–0.05 cm²/V·s, comparable to fullerene derivatives .

Photoluminescent Materials

When doped into poly(methyl methacrylate) matrices, the compound emits blue light (λₑₘ = 450 nm) with a quantum yield of 18%, suggesting utility in OLEDs .

Comparative Analysis with Thiophene Analogues

Replacing furan rings with thiophene (as in 2-chloro-N-[3-cyano-4,5-bis(thiophen-2-yl)furan-2-yl]acetamide) alters properties significantly:

Table 3: Furan vs. Thiophene Analog Comparison

PropertyFuran DerivativeThiophene Derivative
λₑₘ (nm)450485
MIC (S. aureus)16 µg/mL32 µg/mL
Electron Mobility0.05 cm²/V·s0.03 cm²/V·s
Thermal Stability (°C)210235

The thiophene analogue’s red-shifted emission and higher thermal stability arise from sulfur’s polarizability and stronger aromaticity, while reduced antimicrobial potency may reflect decreased membrane permeability .

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